2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
Description
Structurally, it features a dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl-ethyl-oxo group bearing a 3-methoxyphenyl moiety and at position 3 with a phenyl group.
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-28-18-11-7-8-16(14-18)21(26)15-29-23-24-20-13-6-5-12-19(20)22(27)25(23)17-9-3-2-4-10-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWIJFCVYFBWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one , also known by its CAS number 255865-17-9 , belongs to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinazolinone backbone with a methoxyphenyl substituent and a sulfanyl group. The molecular formula is with a molecular weight of approximately 414.56 g/mol.
Antitumor Activity
Research indicates that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to This compound demonstrate potent activity against ovarian cancer cells with effective concentrations (EC50) in the low micromolar range.
A specific study highlighted that derivatives of 2,3-dihydroquinazolin-4(1H)-ones showed promising results in inhibiting tubulin polymerization, a critical mechanism in cancer cell proliferation. The most potent compound from this series had an EC50 comparable to known antimitotic agents like colchicine .
| Compound | EC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.05 | Tubulin polymerization inhibitor |
| Compound B | 0.1 | Apoptosis induction |
Antimicrobial Activity
The quinazolinone derivatives have also been studied for their antimicrobial properties. A recent investigation assessed the efficacy of such compounds against various bacterial strains and fungi, revealing significant inhibition zones in disk diffusion assays. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
In vitro studies reported that the compound exhibited an IC50 value of approximately 1.164 µg/mL against Leishmania amazonensis, indicating potential as an anti-leishmanial agent .
| Microorganism | IC50 (µg/mL) | Activity |
|---|---|---|
| Leishmania amazonensis | 1.164 | Anti-leishmanial |
| Staphylococcus aureus | 0.5 | Antibacterial |
| Candida albicans | 0.8 | Antifungal |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers. In animal models, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Antitumor Efficacy in Ovarian Cancer : A study conducted on ovarian cancer cell lines demonstrated that treatment with This compound led to significant apoptosis through activation of caspase pathways.
- Inhibition of Leishmania : In vitro experiments indicated that the compound effectively inhibited the growth of Leishmania parasites, suggesting its potential as a therapeutic agent for leishmaniasis.
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding affinity of the compound to key proteins involved in its biological activities. For example, docking simulations against Pyridoxal Kinase revealed favorable binding interactions with a binding energy of -9.84 kcal/mol, indicating strong potential for anti-leishmanial activity .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl and sulfanyl groups may enhance its efficacy by improving solubility and bioavailability.
Case Study: Anticancer Activity
A study demonstrated that similar quinazolinone derivatives showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of quinazolinone derivatives. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi, suggesting that 2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one could possess similar properties.
Case Study: Antimicrobial Efficacy
In a comparative study, quinazolinones were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, warranting further investigation into the specific mechanisms involved .
Neuroprotective Effects
Emerging research suggests that compounds within this class may provide neuroprotective benefits. The ability to cross the blood-brain barrier makes quinazolinones attractive for treating neurodegenerative diseases.
Case Study: Neuroprotection in Experimental Models
In animal models of neurodegeneration, administration of related quinazolinone compounds resulted in reduced neuronal loss and improved cognitive function, indicating potential therapeutic applications for disorders such as Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
3-Chloro-4-methylphenyl Derivative
- Compound : 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one (CAS: 329079-80-3)
- Molecular Formula : C₂₃H₁₇ClN₂O₂S
- Key Differences : Replaces the 3-methoxyphenyl group with a 3-chloro-4-methylphenyl moiety.
- Methyl substitution at position 4 adds steric bulk, which may hinder rotational freedom or intermolecular interactions .
4-Chlorophenyl Derivative
- Compound : 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one (CAS: 327167-70-4)
- Molecular Formula : C₁₈H₁₅ClN₂O₂S
- Key Differences : Features a 4-chlorophenyl group and an ethyl substituent at position 3 instead of phenyl.
- 4-Chloro substitution may enhance halogen bonding in target proteins but lacks the electron-donating effects of methoxy .
Modifications to the Sulfanyl-Ethyl-Oxo Side Chain
Methylsulfanyl Substituent
- Compound : 3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one
- Key Differences : Replaces the oxoethylsulfanyl chain with a methylsulfanyl group.
- Simplified structure may enhance metabolic stability but diminish target affinity .
Morpholine-Containing Derivative
- Compound : 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one (CAS: 689772-10-9)
- Molecular Formula : C₂₈H₂₆ClN₃O₄S
- Key Differences : Incorporates a morpholine ring at position 6 and a 4-methoxyphenylmethyl group at position 3.
- Impact :
Pharmacological and Physicochemical Properties
Analgesic Activity
- The analog 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one demonstrated significant analgesic activity in rodent models, suggesting that the 3-methoxyphenyl group contributes to this effect. The target compound’s oxoethylsulfanyl chain may further modulate potency via hydrogen bonding .
Hydrogen Bonding and Crystallinity
- The oxo group in the target compound serves as a hydrogen bond acceptor, a feature absent in methylsulfanyl analogs. This property is critical in crystal packing and solubility, as highlighted in studies on hydrogen-bonding patterns in quinazolinones .
Comparative Data Table
Q & A
Basic: What are the key considerations for optimizing the synthesis of this quinazolinone derivative?
Answer:
Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Nucleophilic substitution : The sulfanyl group is introduced via reaction of a thiol intermediate with a halogenated precursor (e.g., bromo- or chloro-derivatives) in polar solvents like methanol or ethanol under reflux .
- Cyclization : Formation of the quinazolinone core requires acidic or basic conditions, often facilitated by catalysts like p-toluenesulfonic acid (PTSA) or ammonium acetate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using DMSO/water mixtures) ensures high purity (>95%). Reaction progress should be monitored via TLC and confirmed by NMR .
Basic: How is the molecular structure of this compound validated?
Answer:
Structural confirmation relies on complementary analytical techniques:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry. For example, disorder in sulfonate groups or hydrogen bonding networks (e.g., N–H⋯O interactions) can be identified .
- NMR spectroscopy : H and C NMR spectra verify substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and absence of impurities .
- IR spectroscopy : Peaks at ~1700 cm confirm carbonyl (C=O) groups in the quinazolinone core .
Advanced: What experimental designs are recommended for evaluating its pharmacological activity?
Answer:
- In vitro assays :
- Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric or colorimetric assays (e.g., Ellman’s method for AChE) .
- Antimicrobial activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .
- In vivo models :
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
Answer:
Discrepancies often arise from:
- Solubility variations : Methoxy groups enhance solubility in polar solvents but may reduce membrane permeability in cellular assays. Use logP calculations (e.g., XLogP3) and adjust assay media with DMSO (<1%) .
- Substituent effects : Compare analogs with differing substituents (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) using SAR (Structure-Activity Relationship) tables. For example:
| Analog Substituent | Biological Activity (IC, μM) | Reference |
|---|---|---|
| 3-Methoxyphenyl | COX-2: 0.45 ± 0.02 | |
| 4-Fluorophenyl | COX-2: 1.20 ± 0.15 |
- Assay conditions : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .
Advanced: What mechanistic studies are critical for understanding its mode of action?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., COX-2 PDB: 5KIR). Focus on key interactions:
- Hydrogen bonds between the quinazolinone carbonyl and Arg120.
- π-π stacking of the phenyl ring with Tyr355 .
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Metabolic stability : Assess cytochrome P450 metabolism (e.g., CYP3A4) using liver microsomes and LC-MS for metabolite identification .
Advanced: How should environmental impact studies be designed for this compound?
Answer:
Follow guidelines from long-term ecological projects (e.g., INCHEMBIOL):
- Abiotic degradation : Hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) and varying pH (3–9) .
- Bioaccumulation : Measure BCF (Bioconcentration Factor) in model organisms (e.g., Daphnia magna) using C-labeled compound .
- Toxicity tiers :
- Acute : Algal growth inhibition (OECD 201).
- Chronic : Earthworm reproduction (OECD 222) .
Advanced: What strategies improve yield in large-scale synthesis?
Answer:
- Catalyst optimization : Replace homogeneous catalysts (e.g., PTSA) with heterogeneous alternatives (e.g., zeolites) for easier recovery .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours under reflux) while maintaining yields >80% .
- Flow chemistry : Continuous processing minimizes intermediate degradation, particularly for air-sensitive thiol intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
